N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15771603
Molecular Formula: C11H16FN5
Molecular Weight: 237.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16FN5 |
|---|---|
| Molecular Weight | 237.28 g/mol |
| IUPAC Name | N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine |
| Standard InChI | InChI=1S/C11H16FN5/c1-4-17-11(12)9(6-15-17)5-13-10-7-14-16(3)8(10)2/h6-7,13H,4-5H2,1-3H3 |
| Standard InChI Key | KYJGXWMQYIAECQ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(C=N1)CNC2=C(N(N=C2)C)C)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Composition and Stereochemistry
The molecular formula of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is C₁₂H₁₆FN₅, with a molecular weight of 265.3 g/mol. The structure comprises two pyrazole rings: one substituted with an ethyl group at position 1 and a fluorine atom at position 5, and the other bearing methyl groups at positions 1 and 5. A methylene bridge (-CH₂-) connects the nitrogen at position 4 of the first pyrazole to the amine group at position 4 of the second pyrazole.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Bifunctional pyrazole rings linked by a methylene bridge |
| Substituents | 1-Ethyl-5-fluoro (Ring A); 1,5-Dimethyl (Ring B) |
| Hybridization | sp² hybridization at nitrogen and carbon atoms within aromatic pyrazole |
| Stereoelectronic Effects | Fluorine’s electronegativity enhances ring electron-withdrawing properties |
The compound’s three-dimensional conformation is influenced by steric hindrance from the ethyl and methyl groups, which may restrict rotational freedom around the methylene bridge.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions, as exemplified by analogous pyrazole derivatives :
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Formation of Pyrazole Intermediate:
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Condensation of 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde with hydrazine derivatives under reflux in aprotic solvents (e.g., tetrahydrofuran).
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Catalytic hydrogenation or nucleophilic substitution to introduce the methylene amine bridge.
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Functionalization of the Second Pyrazole:
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Alkylation of 1,5-dimethyl-1H-pyrazol-4-amine using methyl iodide or dimethyl sulfate.
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Coupling via reductive amination to link the two pyrazole moieties.
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Reaction Conditions:
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Temperature: 60–80°C
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Catalysts: Palladium on carbon (Pd/C) for hydrogenation; sodium borohydride (NaBH₄) for reduction.
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Yield Optimization: Reported yields for similar compounds range from 45% to 68%.
Analytical Validation
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Nuclear Magnetic Resonance (NMR):
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High-Resolution Mass Spectrometry (HRMS): m/z 265.3 [M+H]⁺.
| Compound Class | MIC Against S. aureus (µg/mL) | MIC Against E. coli (µg/mL) |
|---|---|---|
| Fluorinated Pyrazoles | 8–16 | 16–32 |
| Non-Fluorinated Analogs | 32–64 | 64–128 |
Anti-Inflammatory Mechanisms
In murine macrophage models, fluorinated pyrazoles reduced TNF-α production by 62% at 10 µM, likely through NF-κB pathway suppression . The dual pyrazole structure may synergistically target cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
Mechanistic Insights and Structure-Activity Relationships
Electronic and Steric Effects
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Fluorine Substituent: Increases electrophilicity of the pyrazole ring, enhancing interactions with nucleophilic residues in enzyme active sites.
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Methyl and Ethyl Groups: Improve metabolic stability by shielding labile positions from oxidative degradation .
Comparative Analysis with Analogous Compounds
| Compound | Key Structural Difference | Bioactivity Trend |
|---|---|---|
| 1-Ethyl-3,5-dimethylpyrazole | Lacks fluorine and methylene bridge | Lower antimicrobial potency |
| 5-Fluoro-1H-pyrazolopyridine | Fused pyridine-pyrazole core | Higher kinase inhibition |
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